N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-12(21)20-10-2-3-13-11-15(6-9-17(13)20)19-24(22,23)16-7-4-14(18)5-8-16/h4-9,11,19H,2-3,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBTZHJNJKCSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide typically involves the following steps:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aniline derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Sulfonamide Formation: The final step involves the reaction of the acetylated tetrahydroquinoline with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The sulfonamide group can be reduced to form amine derivatives.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The tetrahydroquinoline core may interact with enzymes or receptors, while the sulfonamide group could play a role in modulating biological activity.
Comparison with Similar Compounds
Quinoline-Based Sulfonamides ()
Compounds IIIc, IIId, IIIe, and IIIf from share structural similarities with the target molecule, particularly in their quinoline-sulfonamide framework. Key differences lie in substituents and their positions:
Key Observations :
- Substituent Effects: The presence of a styryl group in IIIc/IIIe (vs. The 4-chloro substituent in IIIc and the target may improve metabolic stability compared to IIIf’s methyl group .
- Melting Points : Lower melting points in IIIe (159–160°C) and IIIf (186–188°C) vs. IIIc (219–221°C) suggest that bulkier substituents (e.g., styryl) reduce crystallinity, whereas polar groups (e.g., methoxy in IIIc) increase intermolecular interactions .
Triazine-Based Sulfonamides ()
Compounds 5b, 7a, and 7b from feature triazine cores instead of quinoline. Despite structural differences, their sulfonamide groups and biological testing provide indirect insights:
Key Observations :
- Core Structure Impact: The triazine core in 7b may confer rigidity and hydrogen-bonding capacity, whereas the quinoline core in the target compound could enhance π-π stacking interactions with biological targets .
- Chlorine Substituents : Both 7b and the target compound have 4-chlorobenzenesulfonamide groups, suggesting shared electronic effects (e.g., increased lipophilicity) that might influence membrane permeability .
Research Implications
- Pharmacological Potential: The target compound’s quinoline-sulfonamide hybrid structure may combine the anticancer properties of quinoline derivatives (e.g., chloroquine analogs) with the enzyme-inhibitory effects of sulfonamides .
Biological Activity
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide is a synthetic compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinoline moiety linked to a 4-chlorobenzenesulfonamide group. Its molecular formula is , with a molecular weight of approximately 368.88 g/mol. The sulfonamide group is significant in medicinal chemistry, particularly for its antibacterial properties, while the tetrahydroquinoline structure is associated with neuroprotective effects and anticancer activity.
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Antimicrobial Activity :
- The sulfonamide component inhibits bacterial folate synthesis, which is crucial for bacterial growth and replication. This mechanism is similar to other sulfonamide antibiotics, making it a candidate for further development in treating bacterial infections .
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Antitumor Activity :
- Research indicates that the compound may interact with pathways involved in cancer cell proliferation. For instance, it has shown potential in inhibiting the growth of various cancer cell lines, including colorectal cancer cells (SW480 and HCT116), with IC50 values indicating significant potency . This activity may be attributed to its ability to disrupt Wnt signaling pathways critical for tumor growth.
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Neuroprotective Effects :
- The tetrahydroquinoline structure contributes to neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Studies suggest that compounds with similar structures can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
In Vitro Studies
A series of in vitro studies have demonstrated the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | SW480 | 2 | Inhibition of cell proliferation |
| Study 2 | HCT116 | 0.12 | Induction of apoptosis |
| Study 3 | Various | Varies | Antimicrobial activity against Gram-positive and Gram-negative bacteria |
These findings highlight the compound's potential as both an antimicrobial and anticancer agent.
In Vivo Studies
In vivo studies using xenograft models have shown promising results:
- Xenograft Model : this compound significantly reduced tumor size in mice implanted with HCT116 cells.
- Biomarker Analysis : The treatment led to decreased expression of Ki67, a marker associated with cell proliferation, indicating effective inhibition of tumor growth .
Case Studies
Several case studies have been reported in the literature:
- Colorectal Cancer Treatment : A study demonstrated that this compound could serve as a lead for developing new therapies targeting colorectal cancer by effectively inhibiting Wnt-dependent transcription.
- Neuroprotection : Another case study focused on the neuroprotective effects observed in animal models where the compound reduced markers of oxidative stress and inflammation in neuronal tissues.
Q & A
Q. What are the key structural features of N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-chlorobenzenesulfonamide that influence its biological activity?
The compound’s activity is influenced by:
- Quinoline Core : A scaffold common in pharmacologically active compounds, enabling interactions with biological targets like enzymes or receptors .
- Sulfonamide Group (-SO2NH2) : Enhances binding affinity and selectivity via hydrogen bonding and electrostatic interactions .
- Chlorobenzene Substituent : The 4-chloro group increases lipophilicity, potentially improving membrane permeability .
- Acetylated Dihydroquinoline : Modulates electronic properties and steric effects, affecting target engagement .
Q. What analytical techniques are essential for confirming the structure and purity of this compound during synthesis?
Critical methods include:
- Nuclear Magnetic Resonance (NMR) : Confirms molecular structure and substituent positions (e.g., H and C NMR) .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for biological assays) .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. What is a general synthetic route for this compound?
A multi-step approach is typically employed:
Quinoline Core Formation : Cyclization of substituted anilines with carbonyl compounds under acidic conditions .
Acetylation : Reaction with acetyl chloride in the presence of a base (e.g., NaHCO) .
Sulfonamide Coupling : Reacting the acetylated quinoline with 4-chlorobenzenesulfonyl chloride using a coupling agent like DCC (dicyclohexylcarbodiimide) .
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Quinoline Formation | AcOH, reflux, 12h | 65–70 | 90% | |
| Acetylation | AcCl, NaHCO, DCM, RT | 85 | 95% | |
| Sulfonamide Coupling | DCC, DMAP, DMF, 50°C | 60–65 | 92% |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the sulfonamide coupling step?
Key optimization strategies:
- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to enhance coupling efficiency .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction kinetics .
- Temperature Control : Maintaining 50–60°C balances reaction rate and side-product formation .
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to quinoline intermediate minimizes unreacted starting material .
Q. How do structural modifications (e.g., substituent changes) affect the compound’s biological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Chloro vs. Fluoro Substituents : 4-Chloro increases hydrophobicity and target affinity compared to 4-fluoro analogs .
- Acetyl Group Removal : Deacetylation reduces metabolic stability but may enhance solubility .
- Sulfonamide Replacement : Replacing -SO2NH2 with carboxamide decreases receptor binding but improves pharmacokinetics .
Q. How can contradictions in biological assay data (e.g., varying IC50_{50}50 values) be resolved?
Methodological approaches include:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds .
- Data Normalization : Adjust for batch-to-batch variability in compound purity (via HPLC) .
- Computational Modeling : Molecular docking studies (e.g., AutoDock Vina) to validate binding modes and explain potency differences .
Q. What strategies are recommended for resolving low solubility in in vitro assays?
- Co-solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins to enhance dissolution .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve aqueous solubility .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar quinoline derivatives?
- Reproduce Protocols : Verify reaction conditions (e.g., solvent purity, inert atmosphere) .
- Characterize Intermediates : Use LC-MS to identify side products or degradation .
- Statistical Analysis : Perform triplicate experiments with ANOVA to assess reproducibility .
Q. Why might biological activity vary between enantiomers or diastereomers of this compound?
- Stereochemical Effects : Enantiomers may bind differently to chiral biological targets (e.g., enzymes) .
- Metabolic Differences : Stereochemistry influences CYP450-mediated oxidation rates .
- Resolution Methods : Use chiral HPLC or enzymatic resolution to isolate active forms .
Methodological Recommendations
- Synthesis : Prioritize stepwise purification (e.g., flash chromatography after each step) to minimize impurities .
- Characterization : Combine NMR, HRMS, and X-ray crystallography (if available) for unambiguous structural confirmation .
- Biological Testing : Include positive/negative controls and dose-response curves to validate assay reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
